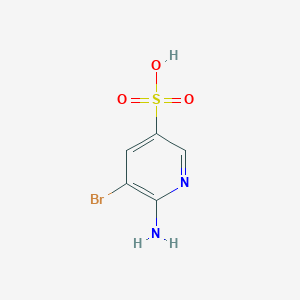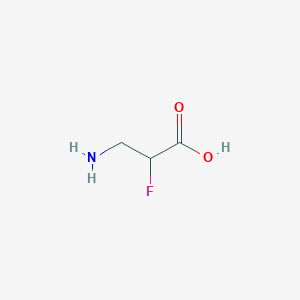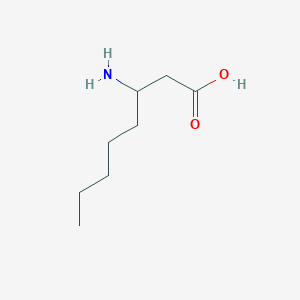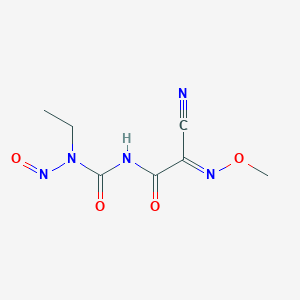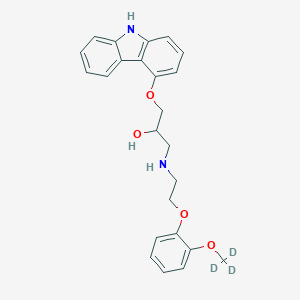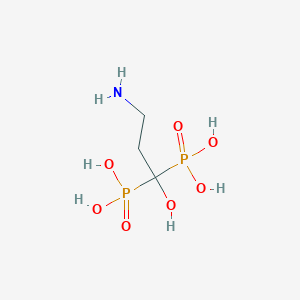
Faropenem sodium hemipentahydrate
Vue d'ensemble
Description
Synthesis Analysis
Faropenem sodium hemipentahydrate is synthesized from azetidinone through a multi-step process involving displacement, condensation, organometallic reactions, induced cyclization, and hydrolysis. The synthetic pathway aims to produce (5R,6S)-6-[1-(R)-hydroethyl]-2-[2-(R)-tetrahydrofuryl]penem-3-carboxylic acid monosodium salt, achieving good yields and showcasing the compound's complexity and the sophistication required for its synthesis (H. Hong, 2001).
Molecular Structure Analysis
Faropenem's molecular structure includes a penem core with a unique chiral tetrahydrofuran substituent at position C2. This structure contributes to its improved chemical stability and resistance to hydrolysis by beta-lactamases, distinguishing it from other beta-lactam antibiotics. The molecule's configuration plays a critical role in its antibacterial activity and pharmacokinetic properties (Faropenem Medoxomil, 2020).
Chemical Reactions and Properties
Faropenem exhibits remarkable stability against beta-lactamases (BLAs), including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, due to its molecular design. It resists hydrolysis by various BLAs, ensuring its efficacy against resistant bacterial strains. This stability is a defining chemical property that underpins its broad-spectrum antibacterial activity (A. Dalhoff, T. Nasu, & K. Okamoto, 2003).
Physical Properties Analysis
This compound's physical properties, such as solubility and stability in aqueous solutions, play a crucial role in its formulation and administration. Its solubility in water facilitates the preparation of oral and intravenous formulations, allowing for versatile therapeutic applications. Detailed analysis of its dissolution and stability under various conditions is essential for developing effective pharmaceutical formulations (Wang Li-ju, 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other substances and degradation pathways, are critical for understanding its pharmacological profile and developing storage guidelines. Its stability against beta-lactamases enhances its therapeutic potential, but its interaction with other pharmaceutical compounds and excipients must be carefully considered to ensure efficacy and safety (S. Min, 2011).
Applications De Recherche Scientifique
Traitement des infections à entérobactéries
Le faropenem sodique hémi-pentahydrate a été utilisé dans le traitement des infections causées par les entérobactéries . Cela inclut une variété d'infections causées par des bactéries telles que E. coli, Klebsiella pneumoniae, et d'autres .
Étude de la résistance aux antibiotiques
Le faropenem sodique hémi-pentahydrate est également utilisé dans la recherche pour comprendre le développement de la résistance aux antibiotiques . Des études ont été menées pour étudier l'impact du faropenem et d'autres pénèmes oraux sur le traitement des infections à entérobactéries et pour évaluer les preuves de résistance au faropenem et de résistance croisée aux carbapénèmes .
3. Traitement des infections des voies urinaires (IVU) Le faropenem sodique hémi-pentahydrate est utilisé pour le traitement d'indications telles que les infections des voies urinaires (IVU) . Cependant, plusieurs études ont rapporté une persistance ou une récurrence des IVU après un traitement par le faropenem .
Enquête sur la résistance croisée aux carbapénèmes
Des données préliminaires in vitro suggèrent que la résistance au faropenem pourrait favoriser la résistance croisée aux carbapénèmes . C'est un domaine de recherche important car il permet de comprendre comment la résistance à une classe d'antibiotiques peut conduire à la résistance à d'autres classes.
Antibiotique pénème oral à large spectre
Le faropenem sodique hémi-pentahydrate est un antibiotique pénème oral à large spectre qui est stable aux bêta-lactamases . Cela signifie qu'il peut être utilisé pour traiter un large éventail d'infections bactériennes et qu'il est résistant à la dégradation par les enzymes bêta-lactamases produites par certaines bactéries.
6. Antibiotique contre les agents pathogènes courants des voies respiratoires Le faropenem sodique hémi-pentahydrate a été lancé au Japon pour être utilisé comme antibiotique contre les agents pathogènes courants des voies respiratoires . Cela inclut les bactéries qui causent des affections telles que la pneumonie et la bronchite.
Synthèse chimique
Le faropenem sodique hémi-pentahydrate peut être préparé par plusieurs voies apparentées d'environ sept étapes en commençant par l'acide tétrahydrofurane-2-thiocarboxylique et une azétidinone silylée<a aria-label="2: 7. Synthèse chimique" data-citationid="5413233a-e8ae-7932-8653-7e976
Mécanisme D'action
Target of Action
Faropenem sodium hemipentahydrate primarily targets the Penicillin-Binding Proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the cell wall in bacteria. They catalyze the final step in the synthesis of peptidoglycan, a component of the bacterial cell wall .
Mode of Action
This compound is a beta-lactam antibiotic . It works by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, Faropenem disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death .
Pharmacokinetics
It is known that the compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become osmotically unstable, leading to cell lysis and death .
Action Environment
This compound shows broad antibacterial activity against both aerobic and anaerobic gram-positive and gram-negative bacteria . It is highly stable against various beta-lactamases and binds preferentially to the PBPs . The efficacy and stability of this compound can be influenced by environmental factors such as the presence of beta-lactamases and the susceptibility of the bacterial strain .
Safety and Hazards
Orientations Futures
There is limited clinical evidence describing Faropenem for treating infectious diseases . Preclinical and clinical research investment and dedicated community surveillance monitoring is crucial for understanding Faropenem treatment patterns, resistance, and potential cross-resistance to carbapenems .
Propriétés
IUPAC Name |
disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGICMVNWAUWMK-HIXRZVNASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2Na2O15S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-51-6 | |
| Record name | Faropenem sodium hemipentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)


